![molecular formula C9H11N5O2 B13439048 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is a complex organic compound with the molecular formula C9H11N5O2. This compound is a cyclic propano guanine adduct and is often used in neurological research, particularly in studies related to memory, learning, and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the correct formation of the compound. Detailed synthetic routes are usually proprietary and may vary depending on the desired isotopic labeling (13C2,15N).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and meeting regulatory standards. The compound is often produced in specialized facilities equipped to handle complex organic syntheses .
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can alter the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can modify the nitrogenous base structure.
Substitution: Common in organic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in DNA interactions and cellular processes.
Medicine: Investigated for potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with DNA and histone proteins. It forms adducts with guanine bases in DNA, which can influence gene expression and cellular functions. The molecular targets include DNA acetaldehyde and histone proteins, which play crucial roles in chromatin structure and function .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one
- N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Uniqueness
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. Its specific interactions with DNA and histone proteins also set it apart from other similar compounds .
Properties
Molecular Formula |
C9H11N5O2 |
|---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)/i6+1,7+1,10+1 |
InChI Key |
UGJRDCQEZCPJPZ-NQAOKQPGSA-N |
Isomeric SMILES |
CC1CC(N2C(=O)[13C]3=[13C](N=C[15NH]3)N=C2N1)O |
Canonical SMILES |
CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


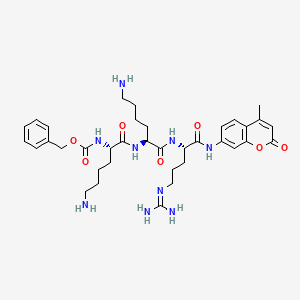
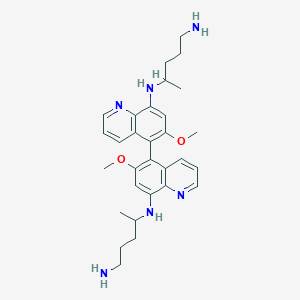
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
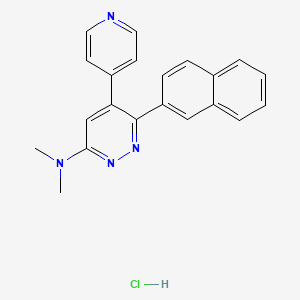

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
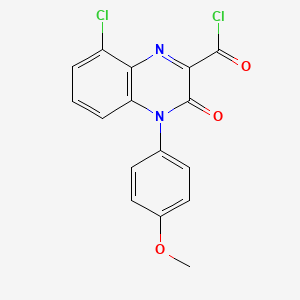
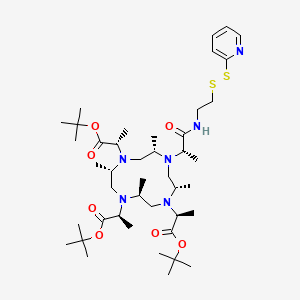
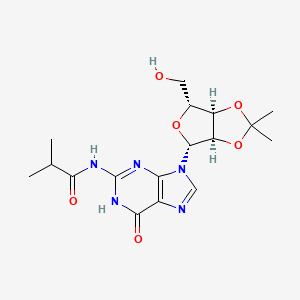

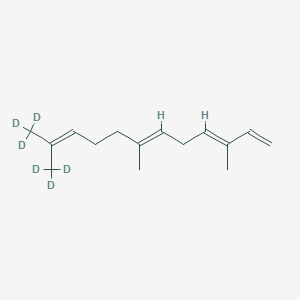
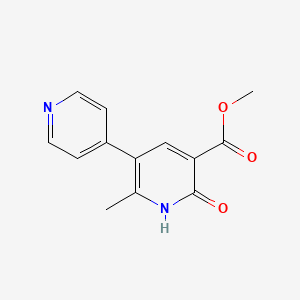
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

